molecular formula C17H11ClF3N3O2S B12510883 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide

Cat. No.: B12510883
M. Wt: 413.8 g/mol
InChI Key: HEOCTEOQLYWPTQ-UHFFFAOYSA-N
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Description

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine, thiophene, and carboxamide groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyridine derivative: The synthesis begins with the chlorination of 3-chloro-5-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride.

    Coupling with thiophene: The chlorinated pyridine derivative is then coupled with a thiophene derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

    Amidation: The resulting intermediate undergoes amidation with 2-pyridinylmethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide
  • **this compound

Uniqueness

The unique combination of pyridine, thiophene, and carboxamide groups in this compound distinguishes it from other similar compounds. This structural arrangement imparts specific reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11ClF3N3O2S

Molecular Weight

413.8 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H11ClF3N3O2S/c18-12-7-10(17(19,20)21)8-24-16(12)26-13-4-6-27-14(13)15(25)23-9-11-3-1-2-5-22-11/h1-8H,9H2,(H,23,25)

InChI Key

HEOCTEOQLYWPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CS2)OC3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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